molecular formula C17H19BrN2O4S B5786776 N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5786776
M. Wt: 427.3 g/mol
InChI Key: BTIASEKRHOECPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BEMG, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEMG belongs to the class of N-substituted glycine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of BEMG is not fully understood. However, it has been suggested that BEMG exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. BEMG has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. BEMG has also been shown to modulate the activity of the NMDA receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BEMG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to play a role in the pathogenesis of various neurological disorders. BEMG has also been found to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

BEMG has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BEMG has also been found to exhibit low toxicity and good bioavailability. However, BEMG has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BEMG.

Future Directions

There are several future directions for the study of BEMG. One area of research is the development of BEMG-based drugs for the treatment of neurological disorders. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BEMG. Further studies are also needed to determine the safety and efficacy of BEMG in humans. Overall, BEMG is a promising compound with potential therapeutic applications, and further research is needed to fully explore its pharmacological properties.

Synthesis Methods

The synthesis of BEMG involves the reaction of 4-bromobenzylamine, 4-ethoxybenzaldehyde, and N-methylglycine methyl ester in the presence of a base and a catalyst. The reaction proceeds through a series of steps involving condensation, reduction, and cyclization. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BEMG has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. BEMG has been tested in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has also been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-3-24-16-10-6-14(7-11-16)19-17(21)12-20(25(2,22)23)15-8-4-13(18)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIASEKRHOECPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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